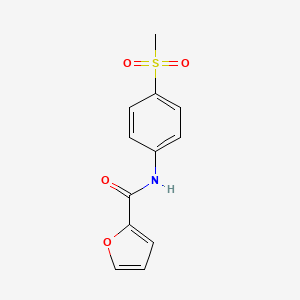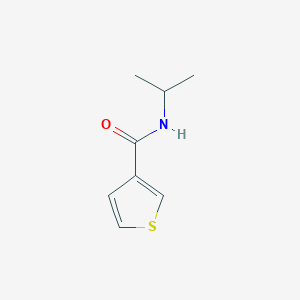![molecular formula C13H11ClN6O B2414464 N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide CAS No. 303145-82-6](/img/structure/B2414464.png)
N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle has been used in various areas of drug design due to its structural versatility . It has been proposed as a possible surrogate of the purine ring and has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, which allows it to be used as a possible surrogate of the purine ring . The choice of substituents on the TP ring can alter its properties, making it a versatile scaffold in drug design .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide has been studied in terms of its synthesis and crystal structure. Research demonstrates the synthesis process, often involving cyclization of related compounds in the presence of specific catalysts or reagents, to obtain structurally distinct molecules. For instance, a study detailed the synthesis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, highlighting the formation of molecules through hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Herbicidal and Antimicrobial Properties
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidin structure have been explored for their potential in agriculture and medicine. Studies have shown that these compounds possess significant herbicidal activity against a broad spectrum of vegetation at low application rates, making them candidates for weed control in agricultural settings (Moran, 2003). Additionally, the antimicrobial activity of synthesized [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been evaluated, showing potential in the development of new antimicrobial agents (Gilava et al., 2020).
Potential in Pharmaceutical Research
The [1,2,4]triazolo[1,5-c]pyrimidine structure, closely related to the compound , has been investigated for its application in pharmaceutical research. Studies have found that these compounds can be active as mediator release inhibitors, suggesting their potential use in the treatment of conditions such as asthma (Medwid et al., 1990).
Detection and Quantification in Environmental Samples
Research has also focused on the development of methods for the detection and quantification of related compounds in environmental samples. For instance, an enzyme-linked immunosorbent assay (ELISA) was developed for quantifying metosulam, a compound structurally related to this compound, in soil and water (Parnell & Hall, 1998).
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities . Other compounds with a similar structure have been developed to target adenosine receptors .
Mode of Action
Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have been found to intercalate dna . This suggests that the compound might interact with its targets by intercalating into the DNA, thereby disrupting the normal functioning of the cells.
Biochemical Pathways
Given its potential dna intercalation activity , it can be inferred that the compound might affect the DNA replication and transcription processes, thereby influencing the protein synthesis pathway.
Pharmacokinetics
In silico admet profiles have been performed for compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities , suggesting that the compound might have a similar effect.
Eigenschaften
IUPAC Name |
N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6O/c1-21-17-8-16-12-18-13-15-7-6-11(20(13)19-12)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVKUFHWQBVDIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414382.png)
![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)

![(E)-4-(Dimethylamino)-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbut-2-enamide](/img/structure/B2414388.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)


![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2414399.png)
![(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2414403.png)
![2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2414404.png)